molecular formula C14H8FNO5 B15344627 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid CAS No. 633-93-2

2-(4-Fluoro-3-nitrobenzoyl)benzoic acid

Cat. No.: B15344627
CAS No.: 633-93-2
M. Wt: 289.21 g/mol
InChI Key: CKAKIHRIUBAWGM-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-nitrobenzoyl)benzoic acid is an organic compound with the molecular formula C14H8FNO5 It is characterized by the presence of a fluorine atom and a nitro group attached to a benzoylbenzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid typically involves the nitration of 2-(4-Fluorobenzoyl)benzoic acid using fuming nitric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. For instance, the process may begin with the nitration of 2-(4-Fluorobenzoyl)benzoic acid, followed by purification steps to isolate the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Fluoro-3-nitrobenzoyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

  • 2-(4-Fluorobenzoyl)benzoic acid
  • 4-Fluoro-3-nitrobenzoic acid
  • 2-Fluoro-3-nitrobenzoic acid

Comparison: 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid is unique due to the presence of both a fluorine atom and a nitro group on the benzoylbenzoic acid structure. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the nitro group enhances its reactivity in reduction reactions, while the fluorine atom contributes to its stability and potential biological activity .

Properties

IUPAC Name

2-(4-fluoro-3-nitrobenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO5/c15-11-6-5-8(7-12(11)16(20)21)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAKIHRIUBAWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659187
Record name 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633-93-2
Record name 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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